molecular formula C6H7ClN2O2 B1593316 ethyl 5-chloro-1H-pyrazole-4-carboxylate CAS No. 948552-01-0

ethyl 5-chloro-1H-pyrazole-4-carboxylate

Cat. No. B1593316
M. Wt: 174.58 g/mol
InChI Key: WNRMFDPBDDKWFD-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1393667-83-8 . It has a molecular weight of 174.59 and its IUPAC name is ethyl 5-chloro-1H-pyrazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 5-chloro-1H-pyrazole-4-carboxylate is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-chloro-1H-pyrazole-4-carboxylate are not available, it’s worth noting that pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

    Synthesis of Isoxazole Derivatives

    • Field : Organic Chemistry
    • Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides . Isoxazole derivatives are important in the field of medicinal chemistry due to their diverse biological activities.
    • Results : The outcome is the production of isoxazole derivatives, which can be used in further research or in the production of pharmaceuticals .

    Intermediate in Organic Synthesis

    • Field : Organic Chemistry
    • Application : This compound acts as an intermediate in organic synthesis . It can be used in the production of a wide range of organic compounds.
    • Results : The result is the production of a variety of organic compounds for use in further research or industrial applications .

    Synthesis of Pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Method : The specific methods of synthesis would depend on the desired pyrazole derivative. This often involves utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results : The outcome is the production of pyrazole derivatives, which can be used in further research or in the production of pharmaceuticals .

    Synthesis of Isoxazole-3,5-dicarboxamides

    • Field : Organic Chemistry
    • Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used for the synthesis of isoxazole-3,5-dicarboxamides . These compounds have been used as herbicides .
    • Results : The result is the production of isoxazole-3,5-dicarboxamides, which can be used in agricultural applications .

    Synthesis of Imidazo[1,2-b]pyrazole Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of imidazo[1,2-b]pyrazole derivatives . These derivatives have been tested in vitro to evaluate their α-glucosidase inhibitory activity .
    • Method : The specific methods of synthesis would depend on the desired imidazo[1,2-b]pyrazole derivative. This often involves a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .
    • Results : The outcome is the production of imidazo[1,2-b]pyrazole derivatives, which can be used in further research or in the production of pharmaceuticals .

    Synthesis of Pyrazole-Containing Compounds

    • Field : Organic Chemistry
    • Application : Ethyl 5-chloro-1H-pyrazole-4-carboxylate is used in the synthesis of pyrazole-containing compounds . These compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Method : The specific methods of synthesis would depend on the desired pyrazole-containing compound. This often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
    • Results : The outcome is the production of pyrazole-containing compounds, which can be used in further research or in the production of pharmaceuticals .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrazoles, including ethyl 5-chloro-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMFDPBDDKWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646439
Record name Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1H-pyrazole-4-carboxylate

CAS RN

948552-01-0
Record name Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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